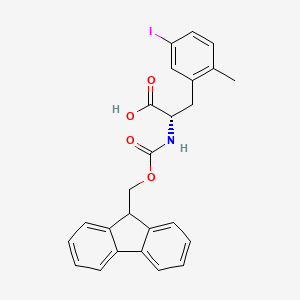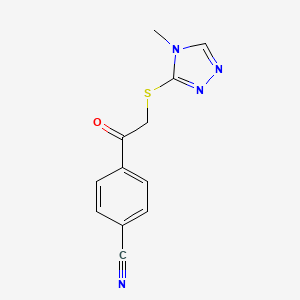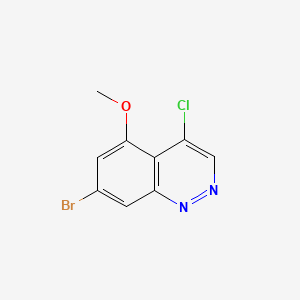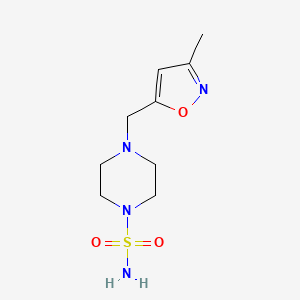
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C9H16N4O3S and a molecular weight of 260.31 g/mol . This compound is primarily used for research purposes and is not intended for human use . It features a piperazine ring substituted with a sulfonamide group and a 3-methylisoxazole moiety, making it a unique and versatile compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide typically involves the following steps:
Formation of the 3-Methylisoxazole Moiety: The 3-methylisoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the 3-methylisoxazole moiety is reacted with piperazine under basic conditions.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the piperazine ring using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole and piperazine rings.
Reduction: Reduced forms of the sulfonamide and isoxazole moieties.
Substitution: Substituted derivatives at the piperazine ring.
Wissenschaftliche Forschungsanwendungen
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-phosphate: Contains a phosphate group instead of a sulfonamide.
Uniqueness
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H16N4O3S |
|---|---|
Molekulargewicht |
260.32 g/mol |
IUPAC-Name |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C9H16N4O3S/c1-8-6-9(16-11-8)7-12-2-4-13(5-3-12)17(10,14)15/h6H,2-5,7H2,1H3,(H2,10,14,15) |
InChI-Schlüssel |
XLSLZECBWIVYGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)CN2CCN(CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
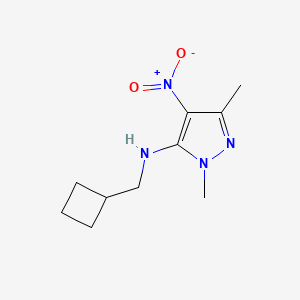

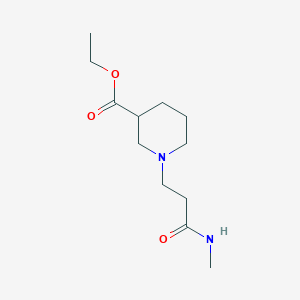
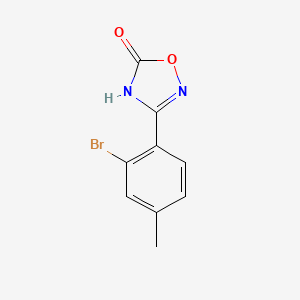
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
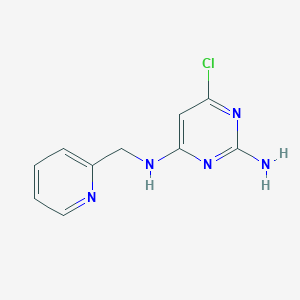
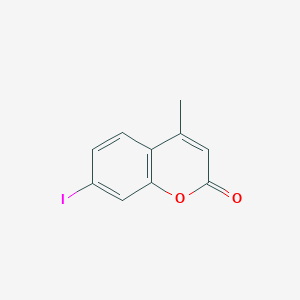
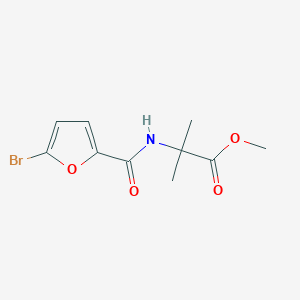
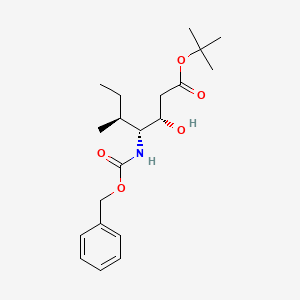
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
